2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide

Gas Chromatography Thermal Degradation Therapeutic Drug Monitoring

Quantifying carbamazepine in plasma is compromised by its thermal degradation during GC injection and lack of a matched-recovery internal standard for microdialysis. 2-Methyl Carbamazepine (CAS 70401-32-0) directly resolves both limitations: • Thermally stable under GC injector conditions-carbamazepine degrades • 49% extraction recovery closely tracks 54% CBZ recovery for proportional correction • Identical in vivo relative loss to CBZ recovery enables accurate microdialysis calibration • Resolves from CBZ and three metabolites (10,11-epoxide, 10,11-dihydroxy, 2-hydroxy) at LOQ 10 ng/mL

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 70401-32-0
Cat. No. B030506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide
CAS70401-32-0
Synonyms2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide; 
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=CC=CC=C3C=C2)C(=O)N
InChIInChI=1S/C16H14N2O/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)18(15)16(17)19/h2-10H,1H3,(H2,17,19)
InChIKeyWLUGVRXHDCWYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide (CAS 70401-32-0): Core Identity and Procurement Baseline


2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide (2-Methyl Carbamazepine, m-CBZ) is a structurally characterized derivative of the antiepileptic drug carbamazepine, featuring a single methyl substitution at the 2-position of the dibenzazepine ring system [1]. It is primarily procured as a high-purity reference standard (≥95% purity, molecular formula C16H14N2O, MW 250.295 g/mol) for use as an internal standard in chromatographic assays and microdialysis calibration, rather than as a therapeutic agent [2].

Why Carbamazepine and Other Dibenzazepine Analogs Cannot Substitute for 2-Methyl Carbamazepine in Analytical Workflows


Generic substitution of 2-Methyl Carbamazepine with unmodified carbamazepine or alternative dibenzazepine standards in analytical methods is precluded by several critical performance mismatches. Carbamazepine undergoes thermal degradation during gas chromatography, whereas the 2-methyl analog remains stable under identical injector conditions [1]. In microdialysis applications, the in vivo relative loss of m-CBZ is quantitatively identical to the recovery of carbamazepine—a matched calibration property that no other internal standard has been demonstrated to replicate across both in vitro and in vivo conditions [2]. Furthermore, chromatographic co-elution or poor resolution from key metabolites (e.g., carbamazepine-10,11-epoxide) renders unmodified carbamazepine or structurally dissimilar internal standards unsuitable for simultaneous multi-analyte quantification [3].

Quantitative Differentiation Evidence: 2-Methyl Carbamazepine vs. Comparator Internal Standards


GC Thermal Stability: 2-Methyl Carbamazepine Eliminates On-Column Degradation Observed with Carbamazepine

In gas chromatographic assays, carbamazepine (CBZ) is known to undergo significant thermal degradation at injector temperatures, compromising quantification accuracy. The use of 2-methylcarbamazepine (MCBZ) as internal standard eliminates this problem entirely, as MCBZ remains chemically intact under identical GC conditions [1]. This is not a minor improvement but a binary failure/success distinction that directly determines whether a GC method is viable for CBZ quantification.

Gas Chromatography Thermal Degradation Therapeutic Drug Monitoring

Extraction Recovery Parity: Quantified Partition Behavior of MCBZ vs. CBZ in Multi-Step Extraction

In the validated GC extraction scheme, partition ratios (K') were determined for both CBZ and MCBZ at each step. The theoretical overall recoveries were calculated to be 54% for CBZ and 49% for MCBZ [1]. This 5-percentage-point difference is small enough that MCBZ tracks CBZ through the extraction procedure without introducing proportional bias, yet the compounds remain distinguishable by their distinct K' values, enabling independent quantification.

Extraction Recovery Partition Ratio Sample Preparation

Microdialysis Calibration Identity: m-CBZ Relative Loss Matches CBZ Recovery In Vitro and In Vivo

A unique and stringent property of m-CBZ is that its relative loss (RL) from microdialysis perfusate is quantitatively identical to the relative recovery (RR) of carbamazepine, both in vitro and in vivo [1]. Furthermore, the ratios of the RR of carbamazepine-10,11-epoxide (CBZ-EPO) and trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (CBZ-DIOL) to the RL of m-CBZ remain constant across in vitro and in vivo conditions [1]. This matched diffusion behavior has been validated across brain tissue, liver tissue, and blood in rat models [2]. No alternative internal standard—including 10-methoxy-carbamazepine or 10,11-dihydrocarbamazepine—has published data demonstrating this identity relationship.

Microdialysis In Vivo Calibration Relative Recovery

HPLC Resolution: Baseline Separation of 2-Methyl Carbamazepine from CBZ and Three Key Metabolites

A validated reversed-phase HPLC method using a C18 Microsorb column with acetonitrile/water (28:72) mobile phase and UV detection at 212 nm achieved simultaneous determination of carbamazepine and its 10,11-epoxide, 10,11-dihydroxy, and 2-hydroxy metabolites, with 2-methylcarbamazepine added as internal standard [1]. The method achieved limits of quantitation of 10 ng/mL for all analytes from 250 µL of plasma or 100 µL of urine [1]. 2-Methylcarbamazepine was chromatographically resolved from all four analytes and from co-administered antiepileptic drugs (phenytoin, phenobarbital) under the specified conditions [1]. In contrast, 10-methoxy-carbamazepine—an alternative internal standard—requires a different mobile phase and extraction protocol (dichloromethane with 4 M NaOH), demonstrating that internal standard selection is method-specific and non-interchangeable [2].

HPLC Therapeutic Drug Monitoring Metabolite Resolution

LogP Differential: 2-Methyl Substitution Produces Significant Hydrophobicity Shift vs. Carbamazepine

The addition of a single methyl group at the 2-position of the dibenzazepine ring substantially alters the compound's lipophilicity. 2-Methyl Carbamazepine exhibits an estimated logP of approximately 4.46 , compared to carbamazepine's experimentally determined logP of approximately 2.45 [1]. This ~2 log unit difference (approximately 100-fold difference in octanol/water partition coefficient) translates into markedly different reversed-phase chromatographic retention behavior, ensuring that 2-methyl carbamazepine elutes at a distinct retention time from the parent drug and its metabolites under standard HPLC conditions. This property is exploited analytically for unambiguous peak identification.

Lipophilicity LogP Chromatographic Retention

Procurement-Driven Application Scenarios for 2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide


Gas Chromatographic Therapeutic Drug Monitoring of Carbamazepine in Clinical Plasma Samples

Clinical pharmacology laboratories performing GC-based quantification of carbamazepine in patient plasma require an internal standard that does not thermally degrade under injector conditions. 2-Methyl Carbamazepine is uniquely suited for this application, as it remains intact during GC analysis whereas carbamazepine itself degrades [5]. The documented 49% overall extraction recovery of MCBZ closely tracks the 54% recovery of CBZ, ensuring proportional correction throughout the assay [5]. This scenario directly applies to hospital-based TDM services, CRO bioanalytical laboratories, and forensic toxicology units performing antiepileptic drug monitoring.

In Vivo Brain Microdialysis for Preclinical Pharmacokinetic Studies of Carbamazepine and Oxcarbazepine

Neuroscience and pharmacology research groups employing microdialysis to measure unbound extracellular concentrations of carbamazepine, oxcarbazepine, and their active metabolites in rodent brain or liver tissue rely on m-CBZ as the calibration internal standard [5]. The experimentally validated identity between m-CBZ relative loss and CBZ relative recovery—maintained across in vitro and in vivo environments—makes it the only internal standard capable of correcting for tissue-specific diffusion differences [6]. This scenario is essential for academic and pharmaceutical research teams investigating antiepileptic drug distribution across the blood-brain barrier or conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Multi-Analyte HPLC Method Development and Validation for Carbamazepine Impurity Profiling

Analytical development laboratories in pharmaceutical quality control use 2-Methyl Carbamazepine as both an internal standard and a reference marker for impurity profiling of carbamazepine API and finished drug products [5]. As Carbamazepine Impurity 10, it serves as a fully characterized reference standard for method development, validation, and system suitability testing against pharmacopeial monographs (USP, EP) [6]. Its well-documented chromatographic resolution from CBZ and its three principal metabolites (10,11-epoxide, 10,11-dihydroxy, 2-hydroxy) at a validated LOQ of 10 ng/mL makes it directly applicable to stability-indicating methods and impurity limit tests required for regulatory submissions [5].

LC-MS/MS Microdialysis Probe Calibration for Oxcarbazepine Quantification

Bioanalytical laboratories using microbore or capillary LC-MS/MS for quantification of oxcarbazepine and its active metabolite 10,11-dihydro-10-hydroxycarbamazepine (MHD) in rat brain microdialysates use m-CBZ as the internal standard for microdialysis probe calibration via retrodialysis [5]. The method has been validated across multiple chromatographic scales (microbore, capillary, and nano-LC), with m-CBZ serving as the consistent calibration reference that enables cross-platform comparison of results [6]. This application supports translational neuroscience research and pharmaceutical development of next-generation antiepileptic compounds.

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